[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that features a phthalazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phthalazine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in the treatment of diseases. Its interactions with specific enzymes and receptors are of particular interest for developing new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- [2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxamide
Uniqueness
Compared to similar compounds, [2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate exhibits unique properties due to the presence of the dimethoxy groups on the aniline moiety
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-26-14-8-7-11(9-15(14)27-2)20-16(23)10-28-19(25)17-12-5-3-4-6-13(12)18(24)22-21-17/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQLRBPSWMKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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